Tris(tert-pentoxy)silanol is a silanol compound characterized by the presence of three tert-pentoxy groups attached to a silicon atom. This compound is of significant interest in materials science, particularly in the fabrication of thin films and coatings for electronic devices. Its stability and reactivity make it suitable for various applications, including the deposition of silicon dioxide films at low temperatures.
Tris(tert-pentoxy)silanol is classified as an organosilicon compound, specifically a silanol derivative. It is available commercially from various suppliers, such as American Elements and Sigma-Aldrich, often in high purity forms suitable for research and industrial applications . The chemical formula for tris(tert-pentoxy)silanol is C15H34O3Si, and its CAS number is 17906-35-3.
The synthesis of tris(tert-pentoxy)silanol typically involves the reaction of silicon alkoxides with tert-pentanol in the presence of a catalyst. One common method includes using pyridine as a solvent to facilitate the reaction, which allows for the formation of the silanol through hydrolysis and condensation processes. The general reaction can be summarized as follows:
This process requires careful control of reaction conditions to ensure high yields and purity of the final product .
Tris(tert-pentoxy)silanol features a silicon atom bonded to three tert-pentoxy groups and one hydroxyl group. The molecular structure can be represented as follows:
The tert-pentoxy groups contribute to the steric bulk around the silicon atom, enhancing its stability compared to other alkoxysilanols. The molecular weight of tris(tert-pentoxy)silanol is approximately 290.52 g/mol .
Tris(tert-pentoxy)silanol participates in several important chemical reactions:
These reactions are vital for developing advanced materials with tailored properties for electronic applications.
The mechanism by which tris(tert-pentoxy)silanol acts in chemical processes involves its ability to form siloxane bonds through condensation reactions. When exposed to moisture or other reactive species, the hydroxyl group can participate in further reactions, leading to polymerization or cross-linking with other silanes or silanols.
In atomic layer deposition, tris(tert-pentoxy)silanol vaporizes and reacts with surface hydroxyl groups on substrates, forming a thin layer of silicon dioxide through sequential exposure cycles. This method allows precise control over film thickness and uniformity .
Tris(tert-pentoxy)silanol finds several scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: